molecular formula C11H14ClN B13217079 5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole

5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole

Katalognummer: B13217079
Molekulargewicht: 195.69 g/mol
InChI-Schlüssel: CTYIPLJRHDVMOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For this specific compound, the starting materials would include a chlorinated phenylhydrazine and an appropriate ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an indole derivative, while substitution reactions can introduce various functional groups to the indole ring .

Wissenschaftliche Forschungsanwendungen

5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, influencing biological pathways. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole: The parent compound, which lacks the chlorine, ethyl, and methyl substituents.

    5-Chloroindole: Similar structure but without the ethyl and methyl groups.

    3-Ethylindole: Lacks the chlorine and methyl groups.

    3-Methylindole: Lacks the chlorine and ethyl groups.

Uniqueness

5-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom, in particular, can enhance its reactivity in substitution reactions, while the ethyl and methyl groups can affect its steric and electronic properties .

Eigenschaften

Molekularformel

C11H14ClN

Molekulargewicht

195.69 g/mol

IUPAC-Name

5-chloro-3-ethyl-3-methyl-1,2-dihydroindole

InChI

InChI=1S/C11H14ClN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3

InChI-Schlüssel

CTYIPLJRHDVMOY-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CNC2=C1C=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.